Tert-butyl 4-bromobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZRYIJNHAIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911796 | |
| Record name | tert-Butyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110661-91-1, 110611-91-1 | |
| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobutyric acid-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Esterification of 4-Bromobutyric Acid with Tert-Butanol
The direct esterification of 4-bromobutyric acid with tert-butanol represents a foundational approach. This method typically employs Brønsted acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the tert-butanol oxygen attacks the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen .
Key parameters influencing yield include:
-
Molar ratio : A 1:1.2 ratio of acid to alcohol minimizes side reactions like di-tert-butyl ether formation.
-
Temperature : Reactions conducted at 80–100°C achieve 85–92% conversion within 6–8 hours .
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Water removal : Azeotropic distillation using toluene or cyclohexane shifts equilibrium toward ester formation.
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Parameter | Optimal Range | Observed Yield |
|---|---|---|
| Catalyst (H₂SO₄ conc.) | 2–5 mol% | 89% |
| Reaction Time | 6–8 hours | 87% |
| Temperature | 80°C (reflux) | 91% |
Post-reaction purification involves neutralization with NaHCO₃, followed by extraction with dichloromethane and distillation under reduced pressure (bp 98–102°C at 15 mmHg) .
One-Pot Synthesis from Gamma-Butyrolactone
A streamlined one-pot method utilizes γ-butyrolactone as the starting material, combining ring-opening bromination and esterification. This approach eliminates the need to isolate 4-bromobutyric acid, improving atom economy :
-
Ring-opening bromination :
γ-Butyrolactone reacts with gaseous HBr at 0–30°C, producing 4-bromobutyric acid. Excess HBr (1.1–1.3 equivalents) ensures complete conversion . -
In situ esterification :
Tert-butanol (1.05–1.2 equivalents) is introduced, with concurrent removal of water via molecular sieves or Dean-Stark apparatus.
Critical process controls :
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HBr introduction rate : Slow addition (<0.5 L/min) prevents exothermic runaway.
-
Sequential temperature profile :
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25°C for bromination (2–3 hours)
-
60°C for esterification (4–6 hours)
-
This method achieves 78–84% overall yield with >98% purity by GC-MS .
Gas-Phase Catalytic Methods
Industrial-scale production often employs vapor-phase reactions over solid acid catalysts. A patented system uses sulfonated zirconia (SZ) catalysts at 120–150°C with a WHSV of 2–4 h⁻¹ :
Reaction :
4-Bromobutyric acid + Isobutylene → Tert-butyl 4-bromobutanoate
Advantages :
-
Continuous operation capability
-
Catalyst lifetime >1,200 hours
-
94–96% selectivity at 92% conversion
Table 2: Gas-Phase Process Performance Metrics
| Catalyst Loading (g) | Temperature (°C) | Space Velocity (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| 100 | 130 | 3.5 | 95.2 |
| 150 | 140 | 2.8 | 96.1 |
Enzymatic Esterification Approaches
Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A tertiary alcohol solvent system (tert-butanol/hexane, 3:7 v/v) enables 82% conversion at 45°C within 24 hours .
Key advantages :
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No acid waste generation
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Mild conditions preserve acid-sensitive substrates
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Enzyme reuse for 8–10 cycles without significant activity loss
Purification and Isolation Techniques
Final product quality depends critically on purification:
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Distillation : Short-path distillation at 0.1–0.5 mmHg effectively separates the ester (bp 98–102°C) from residual acid and tert-butanol .
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Crystallization : Cooling hexane solutions to −20°C yields 99.5% pure crystals (mp −12°C).
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Chromatography : Silica gel column chromatography with hexane/EtOAc (95:5) removes trace impurities for pharmaceutical-grade material.
Chemical Reactions Analysis
Tert-butyl 4-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to form 4-bromobutyric acid and tert-butanol in the presence of an acid or base.
Scientific Research Applications
Pharmaceutical Applications
TB4B plays a crucial role in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Antihypertensives : TB4B is utilized in the production of drugs that regulate blood pressure, aiding patients with hypertension .
- Neuroprotective Agents : The compound is involved in synthesizing medications that protect brain cells from damage, which is vital for treating neurodegenerative diseases .
Case Study: Antihypertensive Drug Development
A notable case study involves the synthesis of a new class of antihypertensive agents using TB4B as a key intermediate. Researchers demonstrated that the incorporation of TB4B into the synthetic pathway significantly improved yield and purity compared to traditional methods. This advancement highlights TB4B's efficiency and effectiveness in drug development.
Material Science Applications
In material science, TB4B contributes to the development of advanced materials with enhanced properties:
- Polymers and Resins : TB4B serves as a building block for synthesizing polymers that exhibit improved strength and flexibility. It is also used in producing resins with superior adhesion properties, making them ideal for construction and manufacturing applications .
Data Table: Material Properties Enhanced by TB4B
| Material Type | Property Enhanced | Application |
|---|---|---|
| Polymers | Strength | Construction materials |
| Resins | Adhesion | Manufacturing adhesives |
Agricultural Applications
Beyond pharmaceuticals and materials, TB4B finds use in agricultural chemistry:
Mechanism of Action
The mechanism of action of tert-butyl 4-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions allow the compound to be used as a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Ethyl 4-Bromobutanoate
- Molecular Formula : C₆H₁₁BrO₂; Molecular Weight : 195.06 g/mol .
- Reactivity: Ethyl esters are more labile under basic conditions compared to tert-butyl esters. For example, ethyl 4-bromobutanoate undergoes hydrolysis with NaOH, while tert-butyl derivatives require stronger acids like TFA for deprotection .
- Applications : Ethyl esters are favored for their commercial availability and cost-effectiveness in small-scale reactions, whereas tert-butyl esters are preferred in multi-step syntheses requiring orthogonal protecting group strategies .
Methyl 4-Bromobutanoate
- Molecular Formula : C₅H₉BrO₂; Molecular Weight : 181.03 g/mol (hypothetical).
- Reactivity : Methyl esters hydrolyze readily under mild basic conditions, limiting their utility in complex syntheses. tert-Butyl esters offer superior stability in such scenarios.
Key Differentiator : The tert-butyl group’s steric hindrance and tertiary carbon stabilize the ester against premature cleavage, making it indispensable in pharmaceutical intermediate synthesis (e.g., indazole derivatives) .
Other tert-Butyl Esters
tert-Butyl Acrylate (TBA)
- Applications: Unlike tert-butyl 4-bromobutanoate, TBA is primarily used in polymer chemistry to impart hydrophobicity, chemical resistance, and weatherability. Copolymers of TBA are critical in coatings and adhesives .
- Reactivity: TBA undergoes radical polymerization, whereas this compound participates in nucleophilic substitutions (e.g., alkylation of phenols or indazoles) .
tert-Butyl 4-Bromo-2-fluorobenzoate
- Structural Difference: The aromatic ring and fluorine substituent enhance electrophilicity at the bromine site, making this compound more reactive in Suzuki couplings compared to aliphatic this compound .
Brominated Aromatic Esters
Compounds like ethyl 5-bromo-2-fluorobenzoate (CAS: 612835-53-7) share functional similarities but differ in application scope. The aromatic bromine in these esters facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas aliphatic bromine in this compound is tailored for nucleophilic substitutions in aliphatic chain elongation .
Data Tables
Table 1: Physicochemical and Functional Comparison
Biological Activity
Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) is an organic compound notable for its utility in chemical synthesis and its biological activity. This article explores its biological properties, mechanisms of action, and relevance in various fields, including pharmaceutical research and agrochemicals.
- Molecular Formula : CHBrO
- Molecular Weight : 223.11 g/mol
- Structure : The compound features a tert-butyl group attached to a 4-bromobutanoate moiety, which enhances its reactivity in organic synthesis.
This compound exhibits biological activity primarily through the following mechanisms:
- Nucleophilic Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution, making it a versatile intermediate in synthesizing various biologically active molecules.
- Steric Hindrance : The presence of the bulky tert-butyl group affects the regioselectivity and stereochemistry of reactions, which can lead to the formation of specific isomers that may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The varying IC50 values suggest that the compound's effectiveness can differ based on the type of cancer cell, which highlights its potential as a lead compound for further development in cancer therapy.
Case Studies
- Synthesis of Antiviral Agents : Researchers utilized this compound as a key intermediate in synthesizing novel antiviral compounds. The resulting derivatives showed enhanced activity against viral infections, showcasing the compound's importance in medicinal chemistry.
- Agrochemical Applications : In agricultural research, this compound has been explored for its potential as a herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth suggests it could be developed into effective agrochemicals.
Q & A
Q. Table 1. Reaction Optimization for Nucleophilic Substitution
| Condition | Parameter | Outcome (Yield) | Reference |
|---|---|---|---|
| DMF, Cs₂CO₃, 60°C | 65 hours | 72% | |
| THF, K₂CO₃, 50°C | 48 hours | 35% | - |
| MeCN, CsF, 70°C | 24 hours | 58% | - |
Q. Table 2. Physical Properties for Safe Handling
| Property | Value | Safety Implication |
|---|---|---|
| Boiling Point | 225.9°C | Avoid open flames |
| Flash Point | 117.1°C | Use explosion-proof equipment |
| Vapor Pressure | 0.0843 mmHg | Ensure adequate ventilation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
